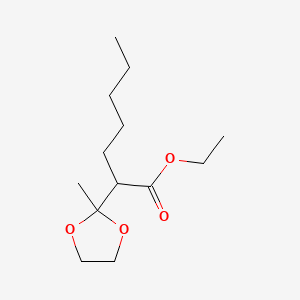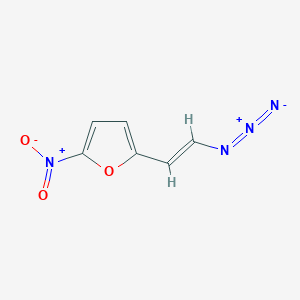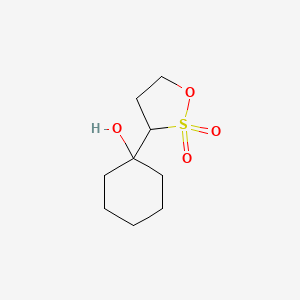
7-Pentadecyne, 1-chloro-13-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Pentadecyne, 1-chloro-13-methyl-: is an organic compound with the molecular formula C16H29Cl . It is a chlorinated alkyne, characterized by the presence of a chlorine atom and a triple bond within its carbon chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Pentadecyne, 1-chloro-13-methyl- typically involves the chlorination of a suitable alkyne precursor. One common method is the radical halogenation of 13-methyl-7-pentadecene using chlorine gas under UV light. The reaction proceeds via a free radical mechanism, where the chlorine radicals add to the alkyne, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and controlled reaction conditions to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The chlorine atom in 7-Pentadecyne, 1-chloro-13-methyl- can be substituted by various nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The triple bond in the compound can undergo addition reactions with hydrogen, halogens, and other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or carboxylic acids, and reduced to form alkanes or alkenes.
Common Reagents and Conditions:
Substitution: Nucleophiles such as hydroxide ions, amines, or thiols in polar solvents.
Addition: Hydrogen gas with a metal catalyst (e.g., palladium) for hydrogenation; halogens like bromine or iodine in inert solvents for halogenation.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Various substituted alkynes depending on the nucleophile used.
Addition: Dihalides, alkenes, or alkanes.
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes or alkenes.
Applications De Recherche Scientifique
Chemistry: 7-Pentadecyne, 1-chloro-13-methyl- is used as a building block in organic synthesis. Its reactivity makes it a valuable intermediate in the preparation of more complex molecules.
Biology and Medicine: Research into the biological activity of chlorinated alkynes has shown potential applications in medicinal chemistry. These compounds may exhibit antimicrobial or anticancer properties, although specific studies on 7-Pentadecyne, 1-chloro-13-methyl- are limited.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, including surfactants, lubricants, and polymers. Its unique structure allows for the creation of materials with specific properties.
Mécanisme D'action
The mechanism of action of 7-Pentadecyne, 1-chloro-13-methyl- in chemical reactions involves the interaction of its triple bond and chlorine atom with various reagents. The chlorine atom can act as a leaving group in substitution reactions, while the triple bond can participate in addition reactions. The specific pathways and molecular targets depend on the nature of the reagents and reaction conditions used.
Comparaison Avec Des Composés Similaires
- 1-Chloro-13-methylpentadec-7-yne
- 1-Bromo-13-methylpentadec-7-yne
- 1-Iodo-13-methylpentadec-7-yne
Comparison: Compared to its brominated and iodinated analogs, 7-Pentadecyne, 1-chloro-13-methyl- is generally more reactive in nucleophilic substitution reactions due to the relatively weaker carbon-chlorine bond. This makes it a more versatile intermediate in organic synthesis. Additionally, the presence of the chlorine atom can influence the compound’s physical properties, such as boiling point and solubility, compared to its non-halogenated counterparts.
Propriétés
Numéro CAS |
7409-53-2 |
|---|---|
Formule moléculaire |
C16H29Cl |
Poids moléculaire |
256.9 g/mol |
Nom IUPAC |
1-chloro-13-methylpentadec-7-yne |
InChI |
InChI=1S/C16H29Cl/c1-3-16(2)14-12-10-8-6-4-5-7-9-11-13-15-17/h16H,3,5,7-15H2,1-2H3 |
Clé InChI |
HTWKNNJMZHCKAI-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CCCCC#CCCCCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[2-(4-Methoxyphenyl)cyclopropyl]benzonitrile](/img/structure/B14455903.png)










![1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-[(4-methylphenyl)methoxy]benzene](/img/structure/B14455982.png)
